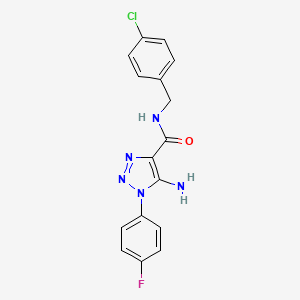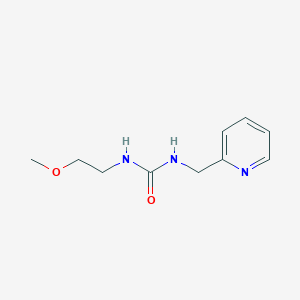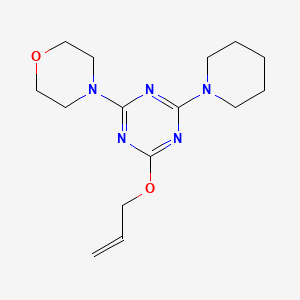
5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-Amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds known for their diverse pharmacological activities, including antitumor effects. Compounds with similar structures have been synthesized and investigated for their biological activities, demonstrating the potential of this class of compounds in drug discovery and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to 5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including condensation reactions and cyclization processes. For instance, Hao et al. (2017) describe the synthesis of a related compound through condensation of specific isocyanato compounds with amines and subsequent cyclization with hydrazine hydrate, resulting in a compound with antitumor activity【Hao et al., 2017】(https://consensus.app/papers/synthesis-crystal-structure-antitumour-activity-hao/1a7a3246b3775a8f9e0cef235e406b80/?utm_source=chatgpt).
Molecular Structure Analysis
Determining the crystal structure of similar compounds provides insights into their molecular geometry, which is crucial for understanding their interaction with biological targets. The crystal structure elucidation of such compounds, as performed by Ji et al. (2018), helps in revealing the arrangement of atoms and the potential for molecular interactions that contribute to their biological activities【Ji et al., 2018】(https://consensus.app/papers/synthesis-crystal-structure-antitumour-activity-ji/edddb52221c559a78a96ddc6fcf366c1/?utm_source=chatgpt).
Chemical Reactions and Properties
Triazole compounds can undergo various chemical reactions, including the Dimroth rearrangement, which is relevant for the synthesis and modification of triazole-based scaffolds. The synthesis of 5-amino-1,2,3-triazole derivatives often involves cycloaddition reactions, as described by Ferrini et al. (2015), which are critical for constructing the triazole ring and introducing functional groups【Ferrini et al., 2015】(https://consensus.app/papers/rutheniumcatalyzed-synthesis-ferrini/ded64175078e56698970a44495bb3d58/?utm_source=chatgpt).
Physical Properties Analysis
The physical properties of compounds, including solubility, melting point, and crystalline structure, are important for their formulation and application in medicinal chemistry. These properties are typically characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pH-dependent behavior, are crucial for the pharmacological profile of the compound. Studies on similar compounds, like the investigation by Safronov et al. (2020), have shown that triazole derivatives exhibit bright fluorescence and sensitivity to the microenvironment, indicating their potential use as sensors or in biological research【Safronov et al., 2020】(https://consensus.app/papers/acids-synthesis-properties-application-prospects-safronov/db435b0e3ce25a1897550c1e932bf6c2/?utm_source=chatgpt).
Propiedades
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-1-10(2-4-11)9-20-16(24)14-15(19)23(22-21-14)13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRZPIYKNPEYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)
![3-allyl-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4733840.png)
![methyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4733846.png)

![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4733857.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4733862.png)

![N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4733878.png)
![3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4733889.png)